4-Ethylthiazole-2-carbaldehyde
Overview
Description
4-Ethylthiazole-2-carbaldehyde (4-ETC) is a volatile organic compound with a molecular formula of C6H7NOS . It has an average mass of 141.191 Da and a monoisotopic mass of 141.024841 Da .
Synthesis Analysis
The synthesis of thiazole derivatives, including 4-ETC, has been the subject of various studies . For instance, one study described the synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency . Another study discussed the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases .Molecular Structure Analysis
The molecular structure of 4-ETC can be analyzed using various techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques enable the determination of three-dimensional molecular structures from sub-μm microcrystals .Scientific Research Applications
Synthesis of Derivatives
- Synthesis of Heterocycles : 4-Ethylthiazole-2-carbaldehyde derivatives have been utilized in synthesizing various heterocycles. For instance, Athmani, Farhat, and Iddon (1992) demonstrated the use of thiazole derivatives to produce thieno[2,3-d]thiazoles and other heterocyclic structures such as 4H-pyrrolo-[2,3-d]thiazole and isoxazolo[3,4-d]thiazole, showcasing their utility in generating structurally diverse compounds (Athmani et al., 1992).
Investigating Structural Features
- Physical and Structural Analysis : In a study by Gillon et al. (1983), N,N-disubstituted 2-aminothiazole-5-carbaldehydes, which are structurally related to 4-Ethylthiazole-2-carbaldehyde, were prepared and analyzed using spectroscopy. This research highlights the importance of these compounds in understanding the physical characteristics of thiazole derivatives (Gillon et al., 1983).
Application in Complex Synthesis
- Complex Compound Formation : Ghassemzadeh et al. (2008) explored the formation of complexes involving triazole moieties and thiazole derivatives, indicating the potential of 4-Ethylthiazole-2-carbaldehyde in the synthesis of complex chemical structures, such as those involving silver(I) and palladium(II) (Ghassemzadeh et al., 2008).
Development of Fluorescence Probes
- Fluorescence Probe Design : Chu et al. (2019) reported the design of a new fluorescence probe using a compound structurally related to 4-Ethylthiazole-2-carbaldehyde. This probe, featuring aggregation-induced emission enhancement, was used for homocysteine detection, suggesting similar applications for 4-Ethylthiazole-2-carbaldehyde derivatives (Chu et al., 2019).
Optical Property Studies
- Optical Properties Research : The work of Bogza et al. (2018) on N-Protected thiophene-2-carbaldehydes, which are chemically similar to 4-Ethylthiazole-2-carbaldehyde, revealed insights into the optical properties of such compounds. This research can inform the potential optical applications of 4-Ethylthiazole-2-carbaldehyde (Bogza et al., 2018).
Antioxidant Application
- Antioxidant Additives for Lubricating Oils : Amer et al. (2011) explored the use of thiazole derivatives as antioxidant additives in lubricating oils. This suggests that 4-Ethylthiazole-2-carbaldehyde could potentially serve a similar function in industrial applications (Amer et al., 2011).
properties
IUPAC Name |
4-ethyl-1,3-thiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-2-5-4-9-6(3-8)7-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGBKOBUBCHSGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50665426 | |
Record name | 4-Ethyl-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylthiazole-2-carbaldehyde | |
CAS RN |
211943-05-4 | |
Record name | 4-Ethyl-1,3-thiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50665426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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